N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine moiety fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Industrial Production Methods
Industrial production methods for this compound often leverage solvent-free and catalyst-free conditions to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazo[1,2-a]pyridine moiety is known to bind to specific active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure in many bioactive molecules.
Thiophene-2-carboxamide: Known for its applications in material science and medicinal chemistry
Uniqueness
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The fusion of the imidazo[1,2-a]pyridine and thiophene rings enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-6-17-9-11(16-13(10)17)8-15-14(18)12-5-3-7-19-12/h2-7,9H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJRKLFILYJMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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